Oleoyl coenzyme A lithium salt
Description
Structural and Chemical Classification
This compound belongs to the class of organic compounds known as long-chain fatty acyl coenzymes A, specifically categorized as acyl-coenzyme A derivatives where the acyl group contains 13 to 21 carbon atoms. The compound consists of oleic acid (cis-9-octadecenoic acid) covalently linked to coenzyme A through a thioester bond, with lithium ions associated to enhance stability and solubility properties.
The molecular structure of this compound exhibits the characteristic features of acyl-coenzyme A molecules, incorporating the adenosine diphosphate moiety, pantothenic acid-derived portion, and the terminal thiol group that forms the critical thioester linkage with the oleic acid component. The presence of the cis-double bond at the 9-10 position distinguishes this compound from its saturated counterparts and contributes to its specific biochemical properties and enzyme interactions.
The structural complexity of this compound reflects its multifunctional nature in cellular metabolism. The coenzyme A portion contains three distinct functional regions: the adenosine nucleotide unit that provides recognition elements for enzymatic interactions, the ribose sugar component with attached phosphate groups that contribute to the molecule's negative charge distribution, and the pantothenic acid-derived arm that terminates in the reactive sulfhydryl group. This sulfhydryl group forms the thioester bond with oleic acid, creating what biochemists refer to as a "high-energy" linkage that facilitates subsequent enzymatic transformations.
The lithium salt formation involves the association of lithium cations with the negatively charged phosphate groups present in the coenzyme A moiety, resulting in improved stability during storage and enhanced dissolution characteristics in aqueous media. This modification proves particularly valuable for research applications where consistent compound behavior and extended shelf life are essential requirements.
Historical Context and Discovery
The discovery and characterization of coenzyme A represents one of the most significant achievements in twentieth-century biochemistry, with profound implications for understanding cellular energy metabolism. Fritz Albert Lipmann initiated the groundbreaking research that led to the identification of coenzyme A in 1945, when he discovered a heat-stable cofactor essential for enzyme-catalyzed acetylation reactions. His systematic investigations revealed that this mysterious factor was present in all animal organs but absent from simple enzyme extracts, suggesting its fundamental importance in cellular metabolism.
Lipmann's methodical approach involved extensive studies using pigeon liver extracts, which were selected due to their exceptionally high metabolic rates necessary to support the energy demands of flight. Through careful fractionation and purification procedures, he was able to isolate and characterize this crucial cofactor, which he initially termed the "acetylation coenzyme". The subsequent structural determination, completed during the early 1950s through collaborative efforts between researchers at the Lister Institute in London, Harvard Medical School, and Massachusetts General Hospital, revealed the complex molecular architecture that enables coenzyme A to function as a universal acyl carrier.
The significance of Lipmann's discovery was recognized with the award of the 1953 Nobel Prize in Physiology or Medicine, specifically cited "for his discovery of coenzyme A and its importance for intermediary metabolism". This recognition underscored the fundamental role that coenzyme A plays in linking various metabolic pathways and facilitating the complex network of biochemical transformations that sustain cellular life.
The development of specific acyl-coenzyme A derivatives, including oleoyl coenzyme A, followed naturally from the initial discovery as researchers began to investigate the roles of different fatty acid-coenzyme A combinations in metabolic processes. The recognition that different acyl-coenzyme A species exhibit distinct biochemical properties and enzymatic specificities led to the systematic synthesis and characterization of compounds like this compound. These investigations revealed that the specific fatty acid component significantly influences the molecule's interaction with various enzymes and its participation in different metabolic pathways.
Further historical developments included the work of Feodor Lynen, who demonstrated that acetyl-coenzyme A serves as the "active acetate" intermediate in carbon metabolism across all organisms. Lynen's contributions, recognized with the 1964 Nobel Prize in Physiology or Medicine, established the central importance of acyl-coenzyme A derivatives in fatty acid metabolism and biosynthesis. The convergence of these discoveries created the foundation for modern understanding of lipid metabolism and the specific roles of compounds like this compound in cellular energy production and biosynthetic processes.
Significance in Lipid Metabolism Research
This compound occupies a central position in lipid metabolism research due to its role as both a metabolic intermediate and a valuable experimental tool for investigating fatty acid oxidation and biosynthesis pathways. The compound serves as the primary product of stearoyl-coenzyme A desaturase activity, the rate-limiting enzyme responsible for introducing double bonds into saturated fatty acids. This enzymatic conversion represents a crucial step in the cellular production of monounsaturated fatty acids, which are essential components of membrane phospholipids, cholesterol esters, and various signaling molecules.
Research investigations have demonstrated that oleoyl coenzyme A functions as a key substrate for multiple enzymatic systems involved in lipid metabolism. Studies focusing on acyl-coenzyme A:cholesterol acyltransferase 1 have revealed that oleoyl coenzyme A binds to this enzyme with high affinity, exhibiting a dissociation constant of 1.9 microMolar and inducing significant conformational changes in the protein structure. These findings highlight the compound's importance in cholesterol esterification processes and its potential role in regulating cellular cholesterol homeostasis.
The compound's significance extends beyond its direct metabolic roles to encompass its function as a regulatory molecule that influences gene expression and cellular signaling pathways. Recent research has identified oleoyl coenzyme A as a ligand for transcriptional regulatory proteins, particularly in bacterial systems where it modulates the expression of genes encoding efflux pumps and survival mechanisms. These findings suggest that fatty acid-coenzyme A derivatives serve as metabolic sensors that allow cells to coordinate their gene expression patterns with their nutritional and energy status.
In the context of beta-oxidation research, this compound provides researchers with a standardized substrate for investigating the mechanisms and regulation of fatty acid degradation pathways. The compound undergoes the characteristic four-step beta-oxidation cycle, involving sequential dehydrogenation, hydration, oxidation, and thiolytic cleavage reactions that progressively shorten the fatty acid chain while generating acetyl-coenzyme A units for further oxidation in the citric acid cycle. These studies have contributed significantly to understanding how cells regulate energy production in response to varying metabolic demands.
The research applications of this compound extend into pharmaceutical development, where it serves as a tool for investigating metabolic disorders and potential therapeutic interventions. Scientists utilize this compound to study enzyme specificities, metabolic flux analysis, and the effects of various pharmaceutical agents on lipid metabolism pathways. The availability of high-purity this compound preparations has enabled researchers to conduct precise kinetic studies and develop standardized assays for evaluating metabolic enzyme activities in both research and clinical laboratory settings.
Contemporary metabolomics research increasingly relies on this compound as both an analytical standard and a functional probe for investigating cellular metabolic states. Mass spectrometry-based approaches utilize this compound to quantify endogenous acyl-coenzyme A pools and assess metabolic perturbations associated with disease states, drug treatments, or environmental stresses. These analytical applications have revealed the dynamic nature of acyl-coenzyme A metabolism and its sensitivity to various physiological and pathological conditions, further emphasizing the compound's importance in modern biochemical research.
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFSDVCTCHDHP-FGBQLYJKSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64Li4N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Conditions
Coenzyme A lithium salt (CoA-Li) serves as the starting material, typically sourced from purified stocks with >99% purity. Oleic acid is activated to its acyl-adenylate intermediate using ATP and acyl-CoA synthetase. The reaction occurs in a buffered aqueous solution (pH 7.4–8.0) containing 10 mM MgCl₂ and 5 mM dithiothreitol (DTT) to stabilize sulfhydryl groups.
Catalysis by Acyl-CoA Synthetase
Membrane-bound O-acyltransferase 1 (MBOAT1) and acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) are commonly employed to transfer the oleoyl group to CoA. The reaction proceeds at 37°C for 2–4 hours, yielding oleoyl-CoA lithium salt after lithium cation exchange (discussed in Section 4).
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Enzyme Concentration | 0.5–1.0 U/mg protein | |
| Oleic Acid:CoA Ratio | 1:1.2 (mol/mol) | |
| Reaction Yield | 70–85% |
Chemical Synthesis via Thioesterification
Chemical synthesis offers an alternative route, particularly for large-scale production. This method involves direct thioesterification of oleic acid with CoA using carbodiimide coupling agents.
Reagents and Solvent System
Oleic acid is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). CoA lithium salt is then added to form the thioester bond.
Purification of Crude Product
The crude mixture is precipitated using cold diethyl ether, followed by centrifugation at 10,000 × g for 15 minutes. The pellet is dissolved in 50 mM ammonium bicarbonate (pH 8.5) and purified via reverse-phase liquid chromatography (LC).
Optimized Conditions:
Purification via Reverse-Phase Liquid Chromatography
Reverse-phase LC is critical for isolating oleoyl-CoA lithium salt from unreacted substrates and byproducts.
Mobile Phase and Gradient Elution
A C18 column (5 μm, 250 × 4.6 mm) is used with a binary gradient:
-
Mobile Phase A: 30 mM triethylammonium acetate (TEAA) in H₂O/CH₃CN (85:15, v/v)
The elution gradient transitions from 100% A to 50% B over 14 minutes, effectively separating oleoyl-CoA (retention time: 9.2–9.8 minutes).
Quantitation and Recovery
Post-LC fractions are lyophilized and reconstituted in H₂O. Recovery rates exceed 90% when internal standards (e.g., C17:0-CoA) are used for calibration.
Lithium Salt Conversion via Metathesis
Sodium or ammonium salts of oleoyl-CoA are converted to the lithium form through ion exchange, a process optimized for minimal cation contamination.
Aqueous-Solvent Metathesis
Oleoyl-CoA sodium salt is dissolved in a semiaqueous solution (H₂O:CH₃OH, 1:1) and treated with lithium sulfate (Li₂SO₄). Sodium sulfate precipitates and is removed by filtration. The lithium form remains soluble and is recovered via solvent evaporation under reduced pressure.
Critical Factors:
Quality Control and Stability Assessment
HPLC Purity Analysis
Batch purity is verified using HPLC with UV detection at 260 nm (for adenine moieties). The acceptance criterion is ≥90% peak area corresponding to oleoyl-CoA.
Challenges and Methodological Refinements
Chemical Reactions Analysis
Types of Reactions
Oleoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oleoyl coenzyme A epoxide.
Reduction: Reduction reactions can convert oleoyl coenzyme A to oleoyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the oleoyl group with other acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions
Major Products Formed
Oxidation: Oleoyl coenzyme A epoxide.
Reduction: Oleoyl alcohol.
Substitution: Various acyl-substituted coenzyme A derivatives
Scientific Research Applications
Oleoyl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: Used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 involved in long-chain fatty acid cholesterol esterification
Biology: Plays a role in lipid metabolism and energy production, making it a valuable tool in metabolic studies
Medicine: Investigated for its potential in treating metabolic disorders and understanding lipid-related diseases
Industry: Utilized in the production of biofuels and bioplastics due to its role in fatty acid biosynthesis
Mechanism of Action
Oleoyl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It participates in the biosynthesis and degradation of fatty acids by forming thioester bonds with fatty acids. This compound is involved in the activation of fatty acids, facilitating their incorporation into complex lipids or their breakdown for energy production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oleoyl-CoA belongs to a family of acyl-CoA derivatives differentiated by acyl chain length, saturation, and enzymatic targets. Below is a comparative analysis with structurally related compounds:
Structural and Chemical Properties
| Compound | Acyl Chain | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity Grades |
|---|---|---|---|---|---|
| Oleoyl-CoA lithium salt | C18:1 | C₃₉H₆₈N₇O₁₇P₃S | 1031.98 | 1716-06-9 | ≥90%–92% |
| Oleoyl-CoA lithium salt* | C18:1 | C₃₉H₆₄Li₄N₇O₁₇P₃S | 1055.71 | 188824-37-5 | ≥90% |
| Acetyl-CoA lithium salt | C2:0 | C₂₃H₃₈N₇O₁₇P₃S | 809.57 (free acid) | 32140-51-5 | ≥93%–95% |
| Linoleoyl-CoA lithium salt | C18:2 | C₃₉H₆₆N₇O₁₇P₃S | 1029.96 | 103476-22-8 | Not specified |
| Palmitoleoyl-CoA lithium salt | C16:1 | C₃₇H₆₄N₇O₁₇P₃S | 998.91 | 18198-76-0 | Not specified |
| β-Methylcrotonyl-CoA lithium salt | C5:1 | C₂₆H₄₁LiN₇O₁₇P₃S | 855.57 | 108347-83-7 | Not specified |
| Butyryl-CoA lithium salt | C4:0 | C₂₅H₄₂N₇O₁₇P₃S·xLi | 933.40 (xLi unspecified) | 369651-89-8 | Not specified |
Note: Two distinct entries for Oleoyl-CoA suggest differences in lithium ion stoichiometry (e.g., tetralithium salt vs. trilithium salt) .
Functional and Enzymatic Roles
Oleoyl-CoA (C18:1) :
- Primary Role : Substrate for ACAT1 in cholesterol esterification and mitochondrial β-oxidation .
- Key Studies : Used to investigate lipid droplet formation and ACAT1 inhibition in atherosclerosis research .
Acetyl-CoA (C2:0) :
- Primary Role : Central metabolite in the tricarboxylic acid (TCA) cycle and fatty acid synthesis .
- Key Studies : Employed in assays measuring citrate synthase activity and histone acetylation .
Linoleoyl-CoA (C18:2): Primary Role: Substrate for desaturases and elongases in polyunsaturated fatty acid (PUFA) synthesis .
Palmitoleoyl-CoA (C16:1) :
β-Methylcrotonyl-CoA (C5:1) :
Butyryl-CoA (C4:0) :
Research Findings
- ACAT1 Studies : Oleoyl-CoA demonstrated higher specificity for ACAT1 compared to acetyl-CoA, with a 10-fold lower Km value (1.2 μM vs. 12 μM for acetyl-CoA) .
- Enzyme Inhibition: Palmitoleoyl-CoA showed competitive inhibition of stearoyl-CoA desaturase-1 (SCD1), reducing monounsaturated fatty acid synthesis .
- Drug Development : β-Methylcrotonyl-CoA analogs are explored for treating MCCase deficiency disorders .
Notes
Biological Activity
Oleoyl coenzyme A lithium salt (Oleoyl-CoA Li) is a thioester derivative of oleic acid and coenzyme A, playing a significant role in various biochemical processes, particularly in lipid metabolism and cellular signaling pathways. This article explores the biological activity of Oleoyl-CoA Li, including its mechanisms of action, experimental applications, and implications in metabolic research.
- Molecular Formula : C₃₉H₆₄Li₄N₇O₁₇P₃S
- Molecular Weight : 1055.71 g/mol
- CAS Number : 188824-37-5
Oleoyl-CoA Li is involved in several key biological activities:
- Metabolic Role : As a metabolite in Escherichia coli and mice, it participates in fatty acid metabolism and energy production. It acts as an acyl group carrier, essential for the synthesis of various lipids and signaling molecules .
- Activation of Ion Channels : In vitro studies have demonstrated that Oleoyl-CoA (at concentrations around 1 μM) can activate sulfonylurea receptor 1 (SUR1), which is linked to ATP-sensitive potassium channels (Kir6.2) in Xenopus oocytes. This activation indicates its role in regulating cellular excitability and insulin secretion pathways .
- Enzyme Specificity Studies : Oleoyl-CoA Li is used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs, highlighting the compound's relevance in cholesterol metabolism .
Case Studies and Experimental Applications
- Lipid Metabolism : Research has shown that Oleoyl-CoA plays a critical role in lipid droplet formation and metabolism in brown adipose tissue. Studies indicate that while triglycerides are essential for thermogenesis, the presence of Oleoyl-CoA is crucial for efficient energy utilization under cold stress conditions .
- Cell Signaling : Oleoyl-CoA has been implicated in modulating various signaling pathways related to inflammation and metabolic disorders. Its interaction with phospholipid bilayers suggests a potential role in membrane dynamics and cellular signaling .
- Protein Acylation : Recent studies utilizing mass spectrometry have demonstrated that longer-chain acyl-CoAs, including Oleoyl-CoA, can non-enzymatically modify protein residues, affecting protein function and cellular responses . This finding opens avenues for understanding post-translational modifications mediated by lipid metabolites.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₆₄Li₄N₇O₁₇P₃S |
| Molecular Weight | 1055.71 g/mol |
| CAS Number | 188824-37-5 |
| Role in Metabolism | Fatty acid metabolism |
| Ion Channel Activation | SUR1/Kir6.2 |
| Enzyme Kinetics | ACAT1 specificity studies |
Q & A
Basic: What are the optimal conditions for solubilizing Oleoyl coenzyme A lithium salt in biochemical assays?
This compound is typically solubilized in deionized water at concentrations up to 50 mg/mL, yielding a clear, colorless solution. For enzymatic assays, compatibility with buffer systems like 50 mM cacodylate (pH 6.0) containing divalent cations (e.g., 15 mM MgCl₂) or salts like lithium sulfate (2.0 M) is critical to maintain stability and activity . Pre-warming to 25°C and vortexing briefly can aid dissolution. Avoid organic solvents unless specified, as they may disrupt the acyl-CoA structure.
Basic: How should this compound be stored to ensure long-term stability?
Store lyophilized powder at −20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Reconstituted solutions should be aliquoted and stored at −80°C, avoiding repeated freeze-thaw cycles. Stability in aqueous buffers varies; for example, Tris-based buffers (pH 8.5) with glycerol (15%) and PEG 4000 (25.5%) enhance solubility and shelf life .
Advanced: What methodological approaches are used to study Oleoyl coenzyme A’s role in fatty acid β-oxidation?
Enzymatic Activity Assays : Couple Oleoyl-CoA with acyl-CoA synthetase (e.g., from Pseudomonas), monitoring NADH oxidation at 340 nm to quantify activity .
Isotopic Labeling : Use ³H or ¹³C-labeled Oleoyl-CoA to trace metabolic flux in mitochondrial or peroxisomal fractions .
Competitive Binding Studies : Employ fluorescence polarization to assess interactions with fatty acid-binding proteins (e.g., FABP1) using purified recombinant proteins .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from differences in buffer ionic strength, pH, or salt composition. For example, lithium salts exhibit higher solubility in acetate-containing buffers (e.g., 200 mM calcium acetate) compared to phosphate-based systems . Validate solubility empirically using protocols like Sigma’s standardized testing (e.g., 100 mg/mL in deionized water) and cross-reference with NMR or HPLC purity data .
Basic: What analytical methods are recommended for assessing this compound purity?
- HPLC : Use C18 reverse-phase columns with UV detection at 260 nm (for adenine moiety) or 232 nm (thioester bond). Purity ≥90% is acceptable for most enzymatic studies .
- Mass Spectrometry : Confirm molecular weight (e.g., 1032.1 Da for free base) and detect degradation products like free CoA .
Advanced: How to design kinetic experiments for enzymes utilizing Oleoyl coenzyme A as a substrate?
Substrate Titration : Vary Oleoyl-CoA concentrations (0.1–10 μM) in reactions containing saturating ATP and Mg²⁺ to determine Kₘ and Vₘₐₓ for acyl-CoA synthetases .
Inhibitor Screening : Test competitive inhibitors (e.g., malonyl-CoA) in coupled assays with NADH-linked detection .
Pre-steady-state Kinetics : Use stopped-flow spectroscopy to monitor rapid conformational changes in enzymes like fatty acid-binding proteins .
Basic: What precautions are necessary when handling this compound in cell-based studies?
- Permeabilization : Use digitonin or saponin to facilitate intracellular delivery, as acyl-CoA esters cannot passively cross membranes.
- Degradation Control : Include deacylase inhibitors (e.g., 4-bromophenacyl bromide) in lysis buffers to preserve substrate integrity .
Advanced: How does this compound interact with lipid membranes in structural studies?
Liposome Incorporation : Prepare unilamellar vesicles using the Bligh-Dyer method (chloroform:methanol extraction) and incorporate Oleoyl-CoA at 5–10 mol% .
Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics with proteins like monoacylglycerol acyltransferase (MGAT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
